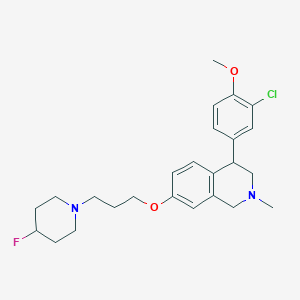![molecular formula C12H15N3 B10794232 5,7,8,9,9a,10-Hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine](/img/structure/B10794232.png)
5,7,8,9,9a,10-Hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7,8,9,9a,10-hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine is a complex organic compound with a unique structure that includes a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,8,9,9a,10-hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5,7,8,9,9a,10-hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
5,7,8,9,9a,10-hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7,8,9,9a,10-hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5,5,9-Tetramethyl-4a,5,6,7,8,9-hexahydro-2H-benzo7annulene : Another compound with a related structure but distinct chemical properties.
1H-Benzocycloheptene, 2,4a,5,6,7,8-hexahydro-3,5,5,9-tetramethyl-: A compound with a similar fused ring system but different functional groups.
Uniqueness
5,7,8,9,9a,10-hexahydro-7,10-methanopyrrolo[1,2-b][2,6]naphthyridin-3-amine is unique due to its specific ring system and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
8,13-diazatetracyclo[8.4.0.02,7.04,8]tetradeca-1(14),10,12-trien-12-amine |
InChI |
InChI=1S/C12H15N3/c13-12-3-7-6-15-8-1-2-11(15)9(4-8)10(7)5-14-12/h3,5,8-9,11H,1-2,4,6H2,(H2,13,14) |
InChI Key |
KHHRTUOSBBRCOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CC1N2CC4=CC(=NC=C34)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


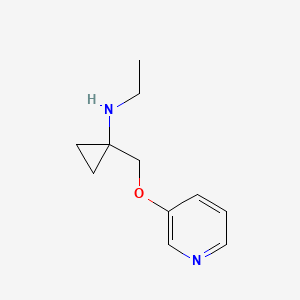
![Methyl-{1-[3-(pyridin-3-yloxy)-propyl]-cyclopropyl}-amine fumarate](/img/structure/B10794153.png)
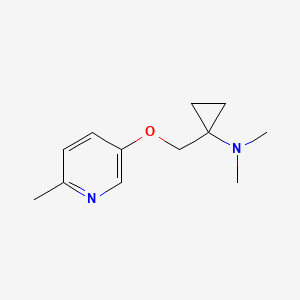
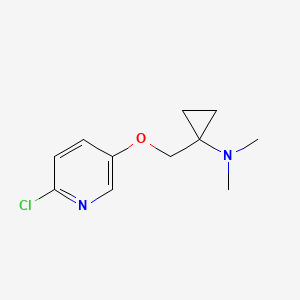



![(2,2-Diphenylbenzo[d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B10794185.png)
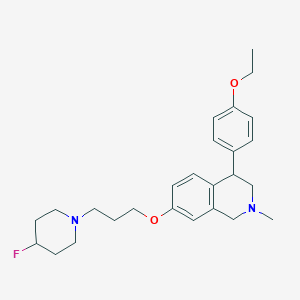
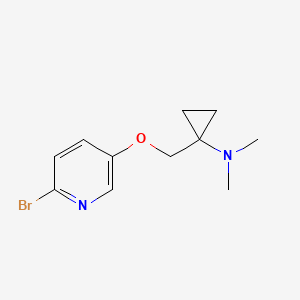
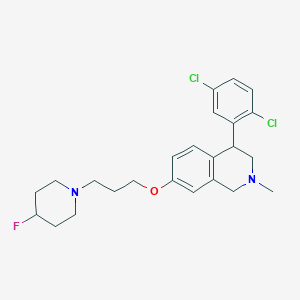

![2-Chloro-5,5a,6,7,8,10-hexahydro-5,8-methanopyrrolo[2,1-g][1,7]naphthyridine](/img/structure/B10794221.png)
